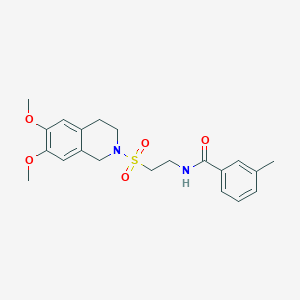

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(11-15)21(24)22-8-10-29(25,26)23-9-7-16-12-19(27-2)20(28-3)13-18(16)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNYYUOSSULMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of Isoquinoline Core: The isoquinoline core can be synthesized via a Pomeranz-Fritsch reaction, involving the condensation of benzaldehyde derivatives with amino acetaldehyde diethyl acetal under acidic conditions.

Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution, where methoxy groups are appended to the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.

Sulfonylation: The sulfonyl group is added by reacting the compound with sulfonyl chloride under basic conditions.

Final Coupling: The final step involves coupling the sulfonyl isoquinoline derivative with 3-methylbenzamide via a nucleophilic substitution reaction under mild conditions.

Industrial Production Methods

In industrial settings, this compound is typically produced via a continuous flow process to enhance yield and purity. This method involves:

Automated synthesis equipment to control reaction parameters precisely.

The use of high-purity reagents to minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Under oxidative conditions, the compound can undergo transformations at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reductive reactions, especially in the presence of hydrogen and a palladium catalyst, can lead to the saturation of the isoquinoline ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, which can be replaced with various nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)

Reduction: Hydrogen (H₂), Palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), Methyl iodide (CH₃I)

Major Products Formed

Quinone derivatives: from oxidation

Hydrogenated isoquinoline derivatives: from reduction

Aminated or thiolated derivatives: from substitution

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a sulfonamide linkage and isoquinoline structure, which are known for their diverse biological activities. The synthesis of this compound typically involves multiple steps, including the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives with sulfonyl chlorides and subsequent amide formation with 3-methylbenzoyl chloride. Key steps in the synthesis include:

- Formation of the Isoquinoline Derivative : Starting from 6,7-dimethoxy-3,4-dihydroisoquinoline.

- Sulfonylation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.

- Amidation : Coupling with 3-methylbenzoyl chloride to form the final product.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Mechanisms

The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide is attributed to its ability to interact with specific molecular targets within cells. Compounds containing isoquinoline structures often inhibit topoisomerases and exhibit significant intercalation into DNA, which can lead to cytotoxic effects in cancer cells.

Potential Mechanisms Include :

- Inhibition of Enzymatic Activity : Targeting enzymes involved in cancer cell proliferation.

- DNA Intercalation : Disrupting DNA replication and transcription processes.

Applications in Medicinal Chemistry

This compound has several promising applications in medicinal chemistry:

- Oncology : The compound shows potential as an anticancer agent due to its ability to induce apoptosis in cancer cells by interfering with DNA processes.

- Neurology : Investigations into its neuroprotective effects are ongoing, particularly regarding its impact on neurodegenerative diseases.

- Pharmacological Studies : As a tool compound for studying enzyme inhibition and receptor interactions.

Case Studies and Research Findings

Research has demonstrated the efficacy of similar compounds in inhibiting specific kinases involved in cancer progression. For instance, studies on benzamide derivatives have shown that modifications in their structure can lead to enhanced potency against RET kinase, a target in various cancers .

| Study | Compound | Findings |

|---|---|---|

| Study 1 | Benzamide Derivatives | Showed moderate to high potency as RET kinase inhibitors. |

| Study 2 | Isoquinoline Derivatives | Indicated significant biological activity against cancer cell lines. |

| N-(2-(6,7-Dimethoxy... | Potential therapeutic effects noted in oncology and neurology applications. |

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with specific enzymes and receptors:

Enzyme Inhibition: Inhibits certain kinases and phosphatases, altering signal transduction pathways.

Receptor Binding: Binds to opioid receptors, mimicking the effects of endogenous ligands.

These interactions lead to modulation of cellular processes such as apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Structural Analogs with Dihydroisoquinoline Moieties

Table 1: Structural and Functional Comparison of Dihydroisoquinoline Derivatives

Key Findings :

- P-gp Inhibition: The target compound shares structural homology with GF120918 and XR9576, both potent P-gp inhibitors.

- Substituent Effects : The 3-methylbenzamide group in the target compound differs from the acridine or phthalazine moieties in analogs, which are critical for π-π stacking interactions with P-gp’s hydrophobic binding pockets. This substitution might reduce potency but improve selectivity .

Sigma Receptor Ligands

Table 2: Comparison with Sigma Receptor-Active Compounds

Key Findings :

- However, SKF-10,047’s benzomorphan structure confers distinct dopaminergic effects, whereas the target’s sulfonylethyl-benzamide group may favor alternative targets .

Benzamide Derivatives in Drug Development

Table 3: Comparison with Other Benzamide-Based Compounds

Key Findings :

- The target compound’s 3-methylbenzamide group contrasts with the hydroxy-dimethylethyl substituent in ’s compound, which serves as an N,O-bidentate directing group for catalysis. This highlights how minor substituent changes redirect applications from synthetic chemistry to pharmacology .

- Unlike agricultural benzamides (e.g., BTS 27271-HCl), the target compound’s dihydroisoquinoline moiety likely confers CNS permeability, aligning with P-gp inhibitors used in cancer therapy .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, including antitumor, antibacterial, and other therapeutic activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 319.39 g/mol

- CAS Number : Not specified in the sources but related to derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline.

Antitumor Activity

Recent studies have evaluated the antitumor properties of compounds derived from the isoquinoline structure. For instance, a study demonstrated that derivatives containing the isoquinoline moiety exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the IC₅₀ values of selected compounds tested against different tumor cell lines:

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 | |

| Compound B | NCI-H358 | 6.48 ± 0.11 | |

| N-(2-((6,7-dimethoxy...)) | K562/A02 | 0.66 - 0.96 |

These findings suggest that compounds with similar structural features to this compound may possess potent antitumor activity.

Antibacterial Activity

The compound's antibacterial potential has also been investigated. In vitro studies have shown that certain derivatives demonstrate activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The following table highlights some findings regarding antibacterial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 32 | |

| Compound D | S. aureus | 16 |

These results indicate that modifications to the isoquinoline structure can enhance antibacterial properties.

The mechanism underlying the biological activity of this compound is thought to involve several pathways:

- Inhibition of Cell Proliferation : Compounds similar to this one have been shown to inhibit key pathways involved in cell growth and survival.

- Interference with DNA Repair Mechanisms : Some studies suggest that these compounds may disrupt DNA repair processes in cancer cells, leading to increased apoptosis.

- Antibiotic Mechanisms : For antibacterial activity, these compounds may disrupt bacterial cell wall synthesis or protein synthesis.

Case Studies

A notable case study involved synthesizing a series of isoquinoline derivatives and testing their biological activities in vitro. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines using MTT assays and showed promising results in reversing multidrug resistance in K562/A02 cells, with some derivatives outperforming standard chemotherapeutics like verapamil .

Q & A

Advanced Research Question

- In vitro : Calcein-AM efflux assays in MDCK-MDR1 or Caco-2 cells quantify P-gp blockade via flow cytometry (IC₅₀ comparison to GF120918, 0.1 µM) . Bidirectional transport assays measure permeability ratios (e.g., Papp ratio reduction from 8.2 to 1.5 indicates inhibition) .

- In vivo : Xenograft models co-treated with chemotherapeutics (e.g., paclitaxel) show ≥50% tumor growth inhibition, confirming MDR reversal .

How can researchers resolve contradictions in cytotoxicity data across cell lines?

Advanced Research Question

Discrepancies arise from σ2 receptor density, P-gp expression, or metabolic activity. Methodological solutions:

Receptor Quantification : qRT-PCR/Western blotting to correlate TMEM97/P-gp levels with efficacy .

Pharmacokinetic Profiling : LC-MS/MS measurements of intracellular drug accumulation, adjusted for efflux activity .

Combination Studies : Co-administration with P-gp inhibitors (e.g., verapamil) isolates σ2-mediated effects .

Meta-Analysis : Hierarchical clustering of IC₅₀ values normalized for assay conditions (serum concentration, exposure time) .

What models are optimal for evaluating sigma-2 receptor-mediated efficacy?

Basic Research Question

- In vitro : Human breast cancer lines (e.g., MDA-MB-231) with proliferation assays (MTT/WST-1) and receptor saturation studies (Kd ≈ 4.2 nM) .

- In vivo : Subcutaneous xenografts imaged via PET with [¹⁸F]3 (tumor-to-muscle ratio = 5.7 at 60 min post-injection) .

- Advanced : Orthotopic glioblastoma models with MRI to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.